- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,

Cas no 96034-64-9 (Side chain for meropenem)

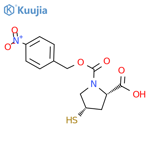

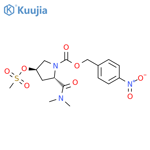

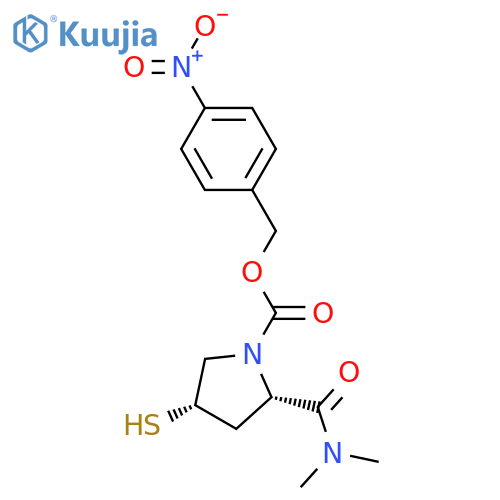

Side chain for meropenem structure

اسم المنتج:Side chain for meropenem

كاس عدد:96034-64-9

وسط:C15H19N3O5S

ميغاواط:353.39346241951

MDL:MFCD08063348

CID:61822

PubChem ID:253661888

Side chain for meropenem الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- side chain for meropenem

- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester

- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- 2S-CIS

- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid

- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- Intermaterial of the side for penem

- Meropenem Side Chain

- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate

- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate

- Side chain for Meropenem(2S-CIS)

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

- enzyl ester

- VGLBNJWGUYQZHD-STQMWFE

- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)

- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine

- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide

- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine

- DTXSID20446628

- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- AKOS025395654

- AKOS015919512

- Q-101434

- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate

- CS-W006146

- 96034-64-9

- AS-13574

- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate

- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 2S CIS PNB(SIDE CHAIN)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-

- SCHEMBL336792

- BCP22934

- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only

- AC-5311

- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate

- MFCD08063348

- N0828

- Side chain for meropenem

-

- MDL: MFCD08063348

- نواة داخلي: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1

- مفتاح Inchi: VGLBNJWGUYQZHD-STQMWFEESA-N

- ابتسامات: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

حساب السمة

- نوعية دقيقة: 353.10500

- النظائر كتلة واحدة: 353.10454189g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 6

- عدد الذرات الثقيلة: 24

- تدوير ملزمة العد: 4

- تعقيدات: 488

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 2

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 96.7

- إكسلوغ 3: 1.5

الخصائص التجريبية

- اللون / الشكل: No data available

- كثيف: 1.36

- نقطة انصهار: 117.0 to 121.0 deg-C

- نقطة الغليان: 555.8°C at 760 mmHg

- نقطة الوميض: 289.9±30.1 °C

- انكسار: 1.611

- بسا: 134.47000

- لوغب: 2.15340

- دوران محددة: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H335

- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- تعليمات السلامة: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- ظروف التخزين:Store at room temperature

Side chain for meropenem بيانات الجمارك

- رمز النظام المنسق:2933990090

- بيانات الجمارك:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Side chain for meropenem الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336613-5 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 5 g |

€131.10 | 2023-07-19 | |

| TRC | D456550-1000mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 1g |

$253.00 | 2023-05-18 | ||

| TRC | D456550-250mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Ambeed | A186448-100g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 100g |

$111.0 | 2025-02-20 | |

| Ambeed | A186448-500g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 500g |

$554.0 | 2025-02-20 | |

| Ambeed | A186448-1g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 1g |

$6.0 | 2025-02-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-250mg |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 250mg |

¥1012.0 | 2021-12-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-5g |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 5g |

¥5632.0 | 2021-12-02 | ||

| abcr | AB336613-100 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 100 g |

€660.00 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47810-250mg |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 250mg |

¥12.0 | 2023-09-09 |

Side chain for meropenem طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran , Water ; 1 h, cooled

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Isopropyl chloroformate , Triethylamine , Methanesulfonyl chloride , Tributylphosphine , Sodium chloride , Sodium hydrosulfide Solvents: Dichloromethane , Water ; 0 - 3 °C

المراجع

- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Ethylenediaminetetraacetic acid , Disodium sulfide , Magnesium chloride , Polyoxyethylene sorbitan monooleate , Sorbitan (ester) Catalysts: Serine O-acetyltransferase , Acetylserine sulfhydrylase Solvents: Water ; pH 7, 35 °C

المراجع

- Bioconversion method of penem pharmaceutical intermediate, China, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

المراجع

- Process for preparation of penem pharmaceutical thiol side chain, China, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, 0 - 5 °C

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

المراجع

- Penem pharmaceutical intermediate and preparation method thereof, China, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 6 h, rt

المراجع

- Deacetylation of thioacetate using acetyl chloride in methanol, Synthetic Communications, 2006, 36(13), 1911-1914

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 1 h, 0 °C

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

المراجع

- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran , Water ; 30 min, rt

المراجع

- Method for synthesis of Meropenem, China, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Solvents: Acetone ; rt → 10 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

المراجع

- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate , Water ; 25 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

المراجع

- Method for green preparation of purification meropenem side chain, China, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium hydroxide

المراجع

- Some improvements in total synthesis of meropenem, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ; rt → 35 °C; 15 h, 35 °C

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

المراجع

- Process for preparation of intermediate for Meropenem, China, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 h, 25 °C

المراجع

- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 - 5 °C; 15 min, 0 - 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

المراجع

- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Side chain for meropenem Raw materials

- Dimethylamine hydrochloride

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-

- Meropenem Impurity 23

- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate

Side chain for meropenem Preparation Products

Side chain for meropenem الوثائق ذات الصلة

-

1. Book reviews

-

2. Book reviews

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

96034-64-9 (Side chain for meropenem) منتجات ذات صلة

- 202467-69-4(3-(2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-ylcarbonylaminobenzoic Acid)

- 710328-94-2(1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole)

- 1415392-53-8(12-Cyanododecylphosphonic acid)

- 2229428-96-8(1-(2-bromo-4,6-dimethoxyphenyl)cyclopropane-1-carbaldehyde)

- 1891567-38-6(2-(2-bromo-4,5-difluorophenyl)morpholine)

- 2413848-89-0((2R)-2-amino-2-3-(dimethylamino)phenylethan-1-ol dihydrochloride)

- 2171539-60-7(2-amino-5,5-difluoro-4,4-dimethylpentanamide)

- 2148657-96-7(2-(1-amino-hexahydro-1H-pyrrolizin-1-yl)acetamide)

- 1361501-11-2(2-Chloro-6-(3,5-dichlorophenyl)pyridine-4-acetonitrile)

- 2228198-49-8(4-(1-bromopropan-2-yl)-2-fluorophenol)

الموردين الموصى بهم

Suzhou Senfeida Chemical Co., Ltd

(CAS:96034-64-9)Side chain for meropenem

نقاء:99.9%

كمية:200kg

الأسعار ($):استفسار

Amadis Chemical Company Limited

(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

نقاء:99%

كمية:500g

الأسعار ($):499.0